1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyrido[1,2-a]benzimidazoles, which are known for their diverse pharmacological properties, including antibacterial, antiviral, and anticancer activities .
Mechanism of Action
Target of Action
The primary targets of 1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid are various bacterial species. This compound has been found to be active against Gram-negative bacteria such as Escherichia coli AB1157 and Gram-positive bacteria like Bacillus cereus .
Mode of Action
The compound interacts with its bacterial targets by inhibiting their growth. Pyrido[1,2-a]benzimidazoles were the most effective against Bacillus cereus, while 1,2,3,4-tetrahydro derivatives produced the greatest level of growth inhibition of Gram-negative (Escherichia coli AB1157) bacteria .
Biochemical Pathways
It is known that the compound’s antibacterial activity is associated with its structure, particularly the presence of nodal nitrogen atoms .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth. The antibacterial activity of this compound was found to be comparable to or exceeded the efficacy of commercial antibiotics such as tetracycline, kanamycin, levomycetin, and erythromycin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid typically involves the condensation of o-phenylenediamine with various aldehydes or ketones, followed by cyclization reactions. One common method includes the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate under acidic conditions . Another approach involves the use of carbondisulphide in an alkaline alcoholic solution . These reactions generally require controlled temperatures and specific catalysts to achieve high yields.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the overall efficiency of the process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with different properties .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation and alkylation reactions are performed using reagents like bromine and alkyl halides.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit enhanced or altered biological activities. For example, halogenated derivatives have shown increased antibacterial properties .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Pyrido[1,2-a]benzimidazole: Shares a similar core structure but lacks the tetrahydro and carboxylic acid functionalities.
Benzimidazole: A simpler structure with a wide range of biological activities.
Pyrimido[1,2-a]benzimidazole: Another related compound with potential therapeutic applications.
Uniqueness
1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid is unique due to its specific structural features, which contribute to its distinct biological activities. The presence of the tetrahydro ring and carboxylic acid group enhances its solubility and ability to interact with various biological targets, making it a promising candidate for drug development .
Properties
IUPAC Name |
1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-12(16)8-4-5-10-9(7-8)13-11-3-1-2-6-14(10)11/h4-5,7H,1-3,6H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKTXSBXZZWMOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NC3=C2C=CC(=C3)C(=O)O)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.